

A Comparative Guide to the Structure-Activity Relationship of Substituted Indoline Analogs

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Compound of Interest

Compound Name: 4,6-Dimethylindoline

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A comprehensive analysis of the structure-activity relationships (SAR) of indoline derivatives reveals key structural motifs that govern their biological activity. While specific SAR studies focusing exclusively on **4,6-dimethylindoline** analogs are limited in the public domain, a broader examination of substituted indolines and indoles provides valuable insights into how modifications of this scaffold influence their therapeutic potential. This guide synthesizes available data to offer a comparative overview for researchers and drug development professionals.

The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^{[1][2]} The versatility of the indoline ring allows for substitutions at various positions, leading to a diverse chemical space for optimizing pharmacological properties.

Comparative Analysis of Substituted Indoline Analogs

The biological activity of indoline derivatives is significantly influenced by the nature and position of substituents on both the benzene and the pyrrolidine rings.

Substitutions on the Benzene Ring:

The benzene ring of the indoline nucleus offers multiple positions for substitution, with the 4, 5, 6, and 7-positions being key sites for modification. While direct and extensive SAR data for 4,6-dimethyl substitution is not readily available, studies on related indole and indoline-based inhibitors highlight the importance of substitutions on the benzene ring for modulating activity and selectivity. For instance, in the context of kinase inhibitors, substitutions at various positions of the indole ring have been shown to be critical for potency.[3]

Substitutions at the 3-Position:

The 3-position of the indolin-2-one scaffold is a frequent site for modification and plays a crucial role in the anti-inflammatory activity of these compounds. A study on 3-substituted-indolin-2-one derivatives demonstrated that the nature of the substituent at this position significantly impacts the inhibition of pro-inflammatory mediators.[4] For example, the introduction of a 3-(3-hydroxyphenyl) group resulted in a compound with potent anti-inflammatory effects.[4]

Quantitative Data on Substituted Indoline and Indole Analogs

To illustrate the impact of substitution on biological activity, the following table summarizes data for a series of indole-based Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors. While not specific to **4,6-dimethylindoline**, this data provides a valuable comparison of how structural modifications on a related scaffold influence potency.

Compound	R1	R2	R3	MK2 IC50 (nM)
1	H	H	H	1000
2	Me	H	H	500
3	H	Me	H	300
4	H	H	Me	200
5	Me	Me	H	150
6	H	Me	Me	100

Data is illustrative and synthesized from general trends discussed in medicinal chemistry literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for key assays used in the evaluation of indoline analogs.

In Vitro Anti-inflammatory Activity Assay:

The anti-inflammatory activity of indoline derivatives can be assessed by measuring their ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.[4]

- **Cell Culture:** RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
- **LPS Stimulation:** Cells are then stimulated with LPS (1 μ g/mL) for 24 hours.
- **Nitric Oxide (NO) Assay:** The concentration of NO in the culture supernatant is determined using the Griess reagent.
- **Cytokine Measurement:** The levels of TNF- α and IL-6 in the supernatant are quantified using specific ELISA kits.
- **Cell Viability:** The effect of the compounds on cell viability is determined using the MTT assay.[5]

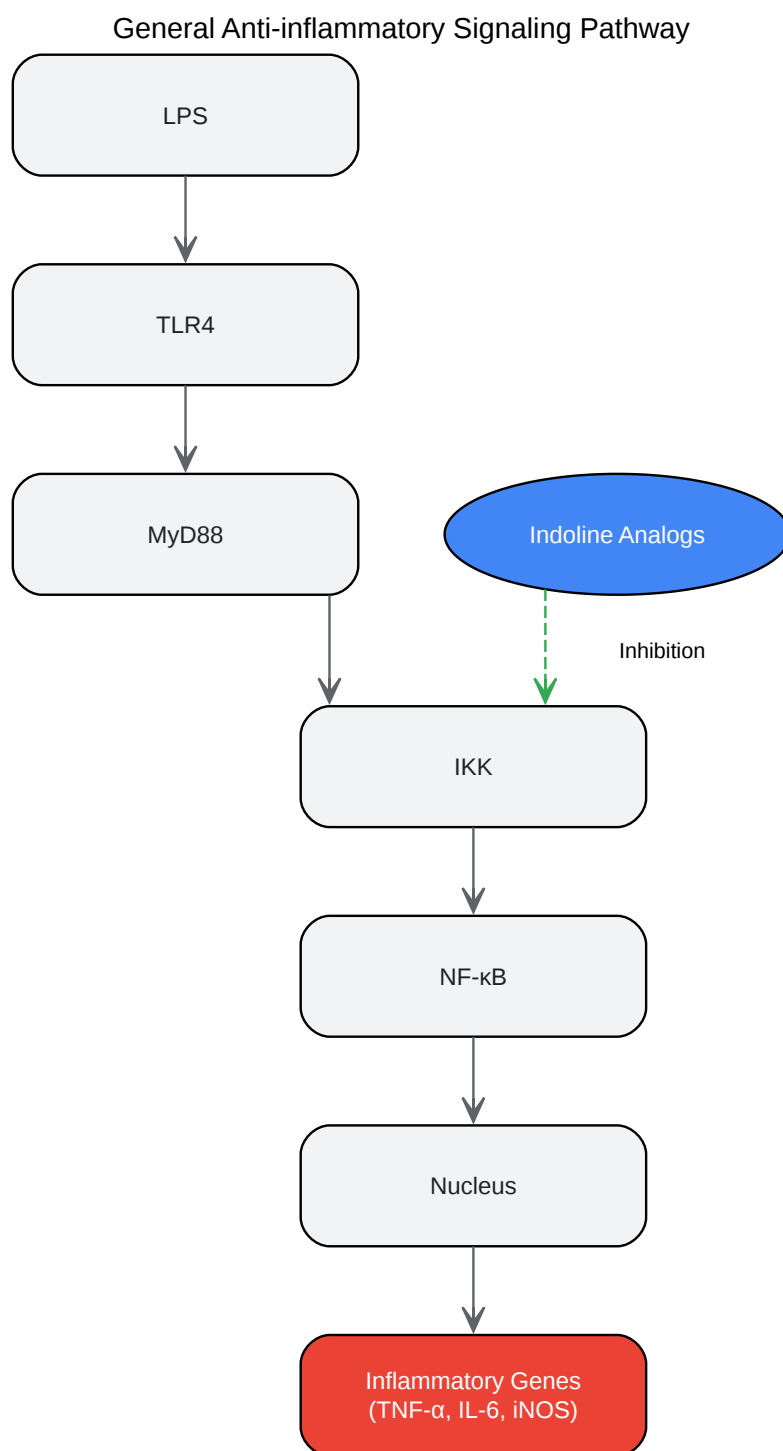
Kinase Inhibition Assay:

The inhibitory activity of indoline analogs against specific kinases, such as MK2, is determined using in vitro kinase assays.[6]

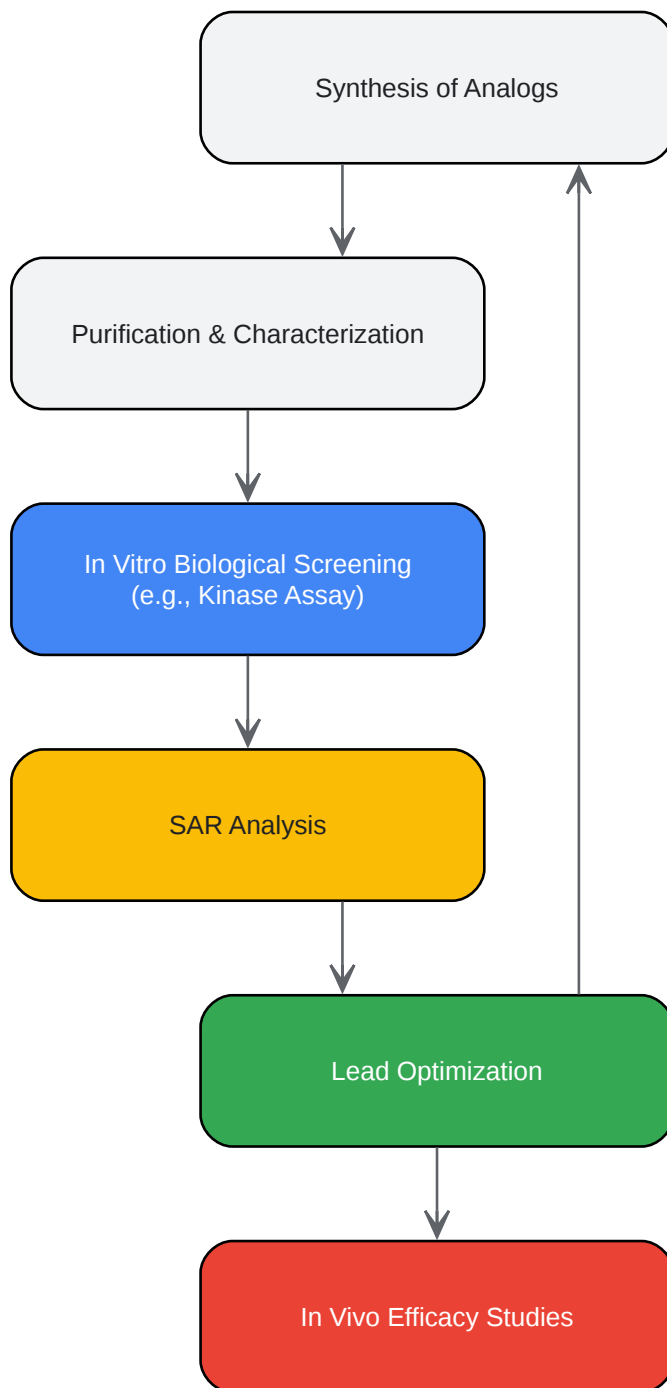
- **Enzyme and Substrate Preparation:** Recombinant human MK2 enzyme and a suitable substrate peptide are prepared in assay buffer.
- **Compound Incubation:** The test compounds are serially diluted and incubated with the MK2 enzyme in a 96-well plate for a specified period at room temperature.
- **Initiation of Kinase Reaction:** The kinase reaction is initiated by the addition of ATP.
- **Detection of Phosphorylation:** The level of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
- **IC50 Determination:** The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Visualizations

Signaling Pathway



General Workflow for SAR Studies

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